3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one
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Overview
Description
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one is an organic compound with a unique structure that includes a pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one typically involves the reaction of a butyl-substituted pyrazinone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The key steps include the formation of the pyrazinone core, followed by the introduction of the butyl group and the hydroxylamine moiety. The process is optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted pyrazinones.
Scientific Research Applications
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-5-hexylpyrrolizidine: Similar in structure but with a pyrrolizidine core.
3-Butyl-5-methyl-tetrahydro-2H-pyran-4-yl acetate: Contains a tetrahydropyran ring instead of a pyrazinone core.
Uniqueness
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxylamine group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.
Properties
CAS No. |
20855-70-3 |
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Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-butyl-3-(hydroxyamino)-2,5-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C8H15N3O2/c1-2-3-4-6-8(12)9-5-7(10-6)11-13/h6,13H,2-5H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
NELBQMZXFGVYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NCC(=N1)NO |
Origin of Product |
United States |
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